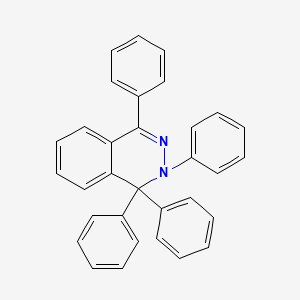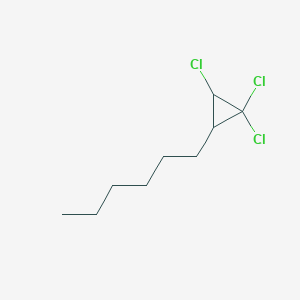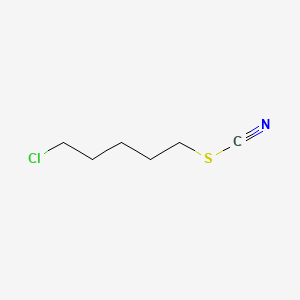
5-Chloropentyl thiocyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloropentyl thiocyanate is an organic compound with the molecular formula C6H10ClNS. It is a member of the thiocyanate family, which are compounds containing the functional group -SCN. Thiocyanates are known for their versatility in various chemical reactions and applications. This compound is particularly interesting due to its unique structure, which includes a chlorinated pentyl chain attached to a thiocyanate group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloropentyl thiocyanate typically involves the reaction of 5-chloropentyl chloride with potassium thiocyanate. The reaction is carried out in an organic solvent such as acetone or ethanol under reflux conditions. The general reaction scheme is as follows:
[ \text{C}5\text{H}{10}\text{Cl} + \text{KSCN} \rightarrow \text{C}5\text{H}{10}\text{ClSCN} + \text{KCl} ]
This method is straightforward and yields the desired product with good purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
5-Chloropentyl thiocyanate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation: The thiocyanate group can be oxidized to form sulfonates or other sulfur-containing compounds.
Reduction: The thiocyanate group can be reduced to form amines or other nitrogen-containing compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include hydroxide ions, amines, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include alcohols, amines, and ethers.
Oxidation: Products include sulfonates and sulfones.
Reduction: Products include primary amines and thiols.
科学的研究の応用
5-Chloropentyl thiocyanate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving thiocyanate.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of 5-Chloropentyl thiocyanate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiocyanate group can act as a nucleophile, forming covalent bonds with electrophilic centers in the target molecules. This interaction can modulate the activity of the target, leading to various biological effects. The chlorinated pentyl chain can also influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.
類似化合物との比較
Similar Compounds
5-Bromopentyl thiocyanate: Similar structure but with a bromine atom instead of chlorine.
5-Fluoropentyl thiocyanate: Similar structure but with a fluorine atom instead of chlorine.
5-Iodopentyl thiocyanate: Similar structure but with an iodine atom instead of chlorine.
Uniqueness
5-Chloropentyl thiocyanate is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. Chlorine is more electronegative than bromine and iodine, making this compound more reactive in certain nucleophilic substitution reactions. Additionally, the chlorine atom can affect the compound’s lipophilicity and membrane permeability, potentially enhancing its biological activity compared to its brominated, fluorinated, or iodinated counterparts.
特性
CAS番号 |
64048-00-6 |
|---|---|
分子式 |
C6H10ClNS |
分子量 |
163.67 g/mol |
IUPAC名 |
5-chloropentyl thiocyanate |
InChI |
InChI=1S/C6H10ClNS/c7-4-2-1-3-5-9-6-8/h1-5H2 |
InChIキー |
LDMOQCCSGVYFGA-UHFFFAOYSA-N |
正規SMILES |
C(CCSC#N)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


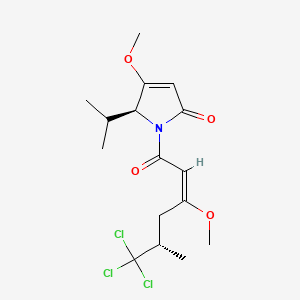
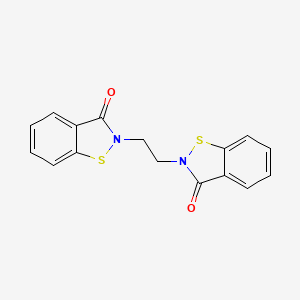

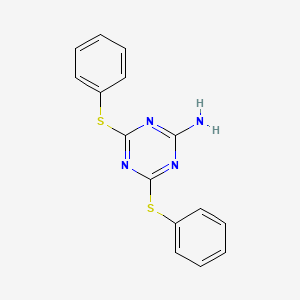
![Diethyl chloro[chloro(phenyl)methyl]propanedioate](/img/structure/B14507803.png)
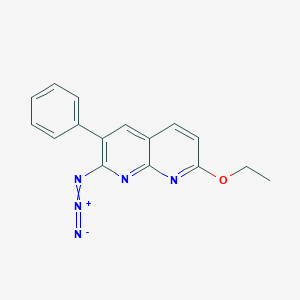
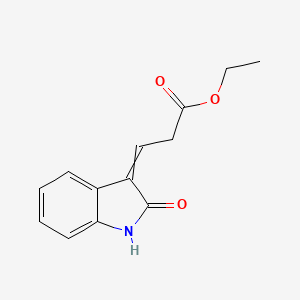
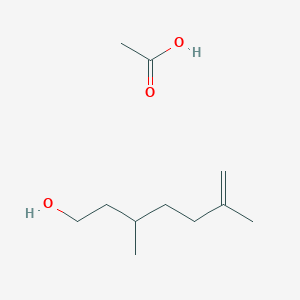
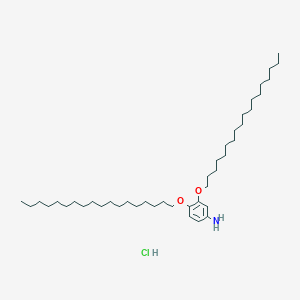
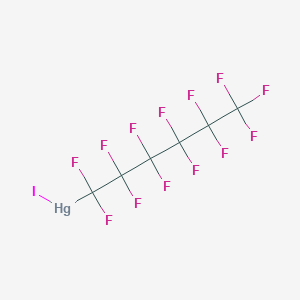
![Diethyl [(1,4-dioxobut-2-ene-1,4-diyl)bis(oxy)]biscarbamate](/img/structure/B14507834.png)
![1-[(Diethoxyphosphoryl)oxy]prop-1-en-2-yl acetate](/img/structure/B14507850.png)
